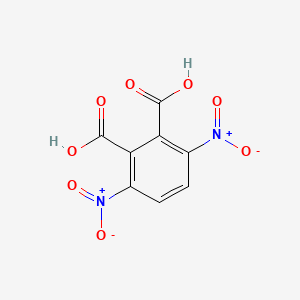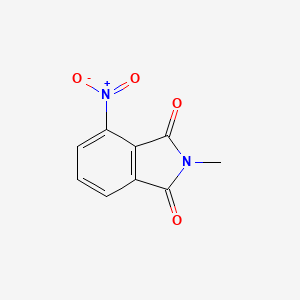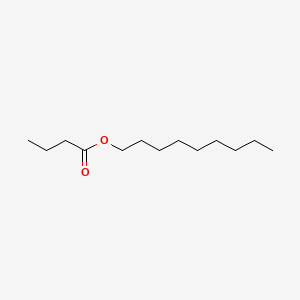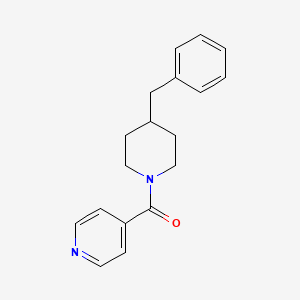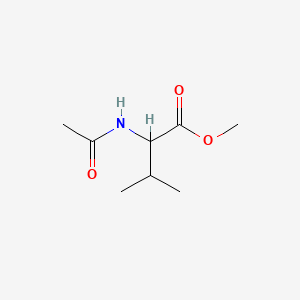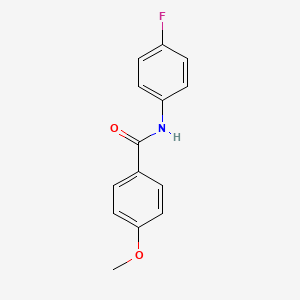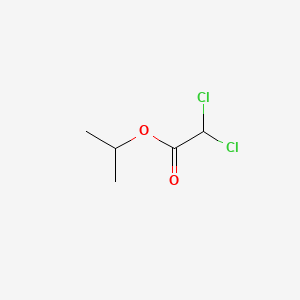
Isopropyl dichloroacetate
Descripción general
Descripción
Isopropyl dichloroacetate (C5H8Cl2O2) is an organic compound and an acid analogue of acetic acid. In this molecule, two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is also known as dichloroethanoic acid, bichloroacetic acid, or simply DCA.
Synthesis Analysis
CH3CHOHCH3 + Cl2COCOCl → CH3COOC(CH3)Cl2 + 2HCl This reaction results in the formation of isopropyl dichloroacetate .
Molecular Structure Analysis
Isopropyl dichloroacetate has the following molecular structure:
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis Methods
Isopropyl chloroacetate, a related compound to isopropyl dichloroacetate, can be synthesized using chloroacetic acid and isopropyl alcohol with various catalysts, including mordenite under microwave irradiation and acidic ionic liquids. These methods offer advantages in terms of yield and reaction efficiency. For example, synthesis under microwave irradiation reduces heating time significantly compared to conventional methods, achieving a yield of 64.1% under optimized conditions (Sun Jian-fei, 2004). Additionally, the use of acidic ionic liquids as catalysts has been shown to achieve high conversion rates and selectivity for isopropyl chloroacetate (Sun Zhao-lin, 2006).
Environmental Considerations
Dichloroacetate (DCA), closely related to isopropyl dichloroacetate, holds a unique position between environmental science and allopathic medicine. It is studied for its therapeutic potential while also recognized as an environmental hazard due to its presence as a by-product of water chlorination and a metabolite of industrial solvents. The dichloroacetate dilemma underscores the complex relationship between environmental impact and therapeutic benefits, indicating the need for careful consideration in its application and disposal (P. Stacpoole, 2010).
Bioengineering Applications
Poly(N-isopropyl acrylamide) (pNIPAM), utilizing isopropyl groups, demonstrates significant utility in bioengineering for the nondestructive release of biological cells and proteins. This application underscores the potential of isopropyl-containing compounds in creating innovative solutions for cell sheet engineering, tissue transplantation, and the study of bioadhesion and bioadsorption. The versatility of pNIPAM substrates in releasing biological cells highlights the broader applicability of isopropyl-based compounds in advanced bioengineering applications (M. Cooperstein & H. Canavan, 2010).
Analytical Methods
Isopropyl alcohol, a solvent related to isopropyl dichloroacetate, has been employed in various histological assays for tissue dehydration during embedding into paraffin and dehydration of stained sections. This demonstrates the critical role of isopropyl alcohol in simplifying and accelerating histological assays, which could be extrapolated to the use of isopropyl dichloroacetate in specific analytical methodologies where its unique properties may be beneficial (I. V. Viktorov & S. S. Proshin, 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
propan-2-yl 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)9-5(8)4(6)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTISLVNJCYZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179711 | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl dichloroacetate | |
CAS RN |
25006-60-4 | |
| Record name | Acetic acid, 2,2-dichloro-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl dichloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10179711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl dichloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.313 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

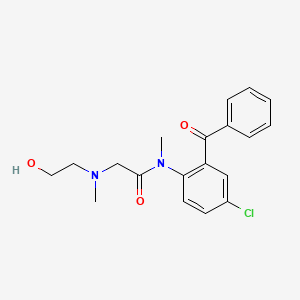
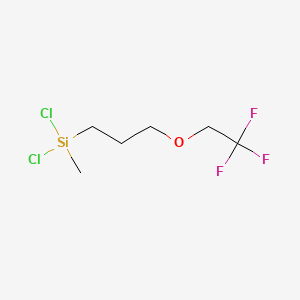

![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dichloro-, 3,9-dioxide](/img/structure/B1619549.png)
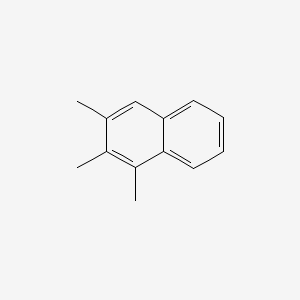
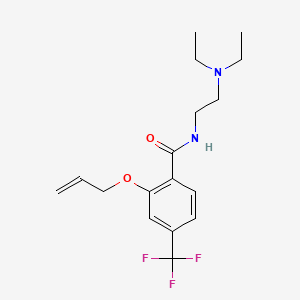
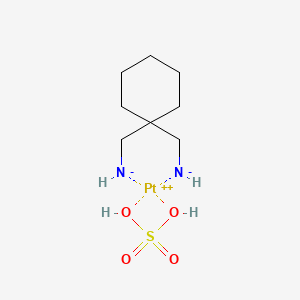
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
